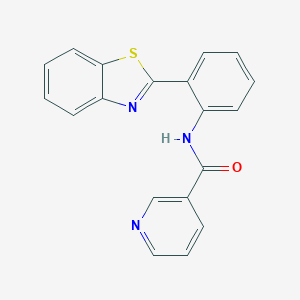![molecular formula C18H14BrF2N3O B283608 (4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283608.png)
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one is a chemical compound that belongs to the pyrazolone family. It is a synthetic organic molecule that has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one has also shown potential in treating inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one is its potent anticancer activity against various cancer cell lines. Additionally, the compound has shown promising results in treating inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one. One potential area of research is the development of novel formulations or delivery methods to improve the compound's solubility and bioavailability. Additionally, further studies are needed to investigate the compound's mechanism of action and potential therapeutic applications in other diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one in humans.
Synthesis Methods
The synthesis of ((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one involves the reaction of 4-bromo-2-methylbenzaldehyde, 2,4-difluoroaniline, and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the desired compound.
Scientific Research Applications
((4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that the compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis.
properties
Molecular Formula |
C18H14BrF2N3O |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H14BrF2N3O/c1-10-7-12(19)3-6-17(10)24-18(25)14(11(2)23-24)9-22-16-5-4-13(20)8-15(16)21/h3-9,22H,1-2H3/b14-9- |
InChI Key |
OYBBVBLATZFPNO-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\NC3=C(C=C(C=C3)F)F)/C(=N2)C |
SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)F)F)C(=N2)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)F)F)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)

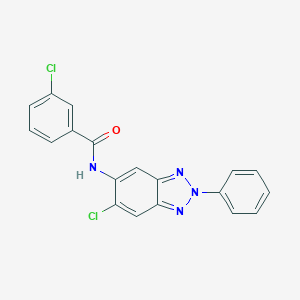
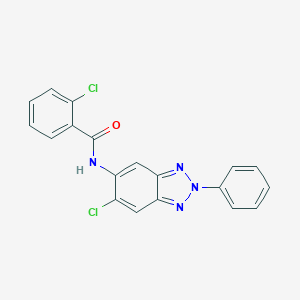
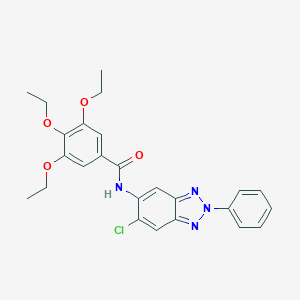
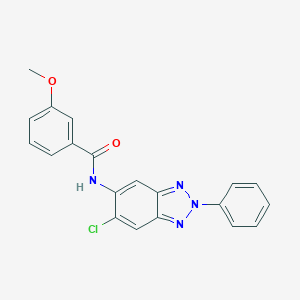
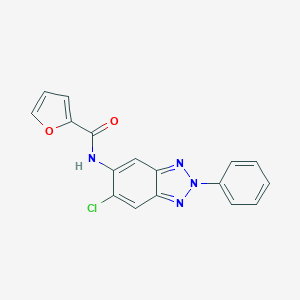
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

